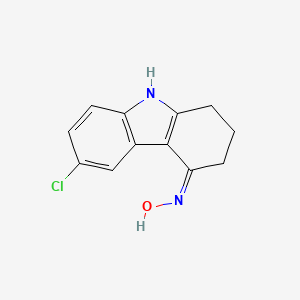

6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime

Description

Properties

IUPAC Name |

(NZ)-N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O/c13-7-4-5-9-8(6-7)12-10(14-9)2-1-3-11(12)15-16/h4-6,14,16H,1-3H2/b15-11- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSVFKGAOHIFRII-PTNGSMBKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=NO)C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(/C(=N\O)/C1)C3=C(N2)C=CC(=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one (Key Intermediate)

The starting point for preparing the oxime is the corresponding carbazol-4-one derivative with a chlorine substituent at the 6-position. The preparation of this intermediate typically follows these steps:

- Cyclization of substituted precursors:

The carbazole skeleton is constructed via cyclization reactions involving substituted anilines or hydrazines with cyclic ketones or diketones. For example, 6-chloro-1,2,3,4-tetrahydrocarbazole can be oxidized to introduce the ketone at the 4-position. - Oxidation conditions:

Oxidation of the tetrahydrocarbazole to the carbazol-4-one is commonly performed using oxidizing agents such as palladium on carbon (Pd/C) under oxygen atmosphere or chromium-based reagents in solvents like dichloromethane or ethanol. - Reaction parameters:

Controlled reflux temperatures, inert atmosphere, and solvent choice (e.g., ethanol, dichloromethane) are critical for optimizing yield and purity. - Purification:

The product is purified by recrystallization or chromatographic techniques (silica gel column chromatography with petroleum ether/ethyl acetate mixtures) to isolate the pure ketone intermediate.

Conversion to 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime

The oxime formation involves the reaction of the ketone group at the 4-position with hydroxylamine derivatives:

- Oximation reaction:

The ketone intermediate is treated with hydroxylamine hydrochloride in the presence of a base (e.g., pyridine or sodium acetate) under reflux conditions in solvents such as ethanol or methanol. - Reaction conditions:

Typical reaction times range from several hours to overnight at temperatures between 60–80 °C, ensuring complete conversion to the oxime. - Work-up and purification:

After reaction completion (monitored by TLC), the mixture is cooled, and the product is extracted with organic solvents, washed, dried, and purified by recrystallization or chromatography.

Representative Reaction Scheme and Conditions

| Step | Reactants/Conditions | Product/Outcome | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | 6-chloro-1,2,3,4-tetrahydrocarbazole + Oxidant (Pd/C, O2 or CrO3) in ethanol or DCM, reflux | 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one | 70–90 | Purification by recrystallization or silica gel chromatography |

| 2 | Ketone + Hydroxylamine hydrochloride + Base (pyridine/NaOAc) in ethanol, reflux 6–12 h | This compound | 75–85 | TLC monitoring; purification by recrystallization |

Detailed Research Findings and Analysis

- Catalytic oxidation efficiency:

Studies show that palladium-catalyzed oxidation under oxygen atmosphere provides high selectivity and yield for ketone formation on carbazole derivatives, with minimal over-oxidation or decomposition. Chromium-based oxidants offer alternative routes but require careful control to avoid chlorinated byproducts. - Oximation specificity:

The oximation step is highly selective for the ketone at the 4-position, with minimal side reactions on the aromatic ring or chlorine substituent. Reaction conditions are mild enough to preserve the chlorine substituent intact. - Functional group tolerance:

The synthetic route tolerates various substituents on the carbazole ring, including halogens, enabling derivatization for further functional studies. - Scalability and operational simplicity:

Both oxidation and oximation steps are amenable to scale-up, with straightforward purification methods, making the overall synthesis practical for research and industrial applications.

Comparative Table of Preparation Methods for Related Compounds

| Methodology | Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|---|---|

| Pd/C-catalyzed oxidation | Pd/C, O2 | Ethanol/DCM | Reflux | 6–12 h | 80–90 | High selectivity, mild conditions | Requires oxygen atmosphere |

| Chromium-based oxidation | CrO3, H2SO4 | Acetone/Water | Room temp | 3–6 h | 70–85 | Effective oxidation | Toxic reagents, waste disposal |

| Oximation with hydroxylamine | Hydroxylamine·HCl + pyridine | Ethanol | Reflux | 6–12 h | 75–85 | High specificity, simple work-up | Requires base to neutralize acid |

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

Reduction: Reduction of the oxime group can yield the corresponding amine.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Catalytic hydrogenation or metal hydrides like sodium borohydride.

Substitution: Nucleophiles like amines, thiols, or alkoxides under basic or acidic conditions.

Major Products

Oxidized Derivatives: Various oxidized forms depending on the extent of oxidation.

Amines: Resulting from the reduction of the oxime group.

Substituted Carbazoles: Formed by nucleophilic substitution of the chloro group.

Scientific Research Applications

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

Medicine: Explored as a lead compound for drug development.

Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The oxime group can also act as a chelating agent, binding to metal ions and affecting their biological functions.

Comparison with Similar Compounds

Structural and Conformational Analysis

X-ray crystallography of 6-chloro-3,4-dihydro-9H-carbazol-1(2H)-one reveals a non-planar carbazole core with a dihedral angle of 1.35° between the benzene and pyrrole rings. The cyclohexene ring adopts an envelope conformation, which may influence binding to biological targets . The oxime group in the target compound could introduce additional hydrogen-bonding interactions compared to acetyl or methyl substituents.

Stability and Formulation Considerations

- Olesoxime (a cholesterol-derived oxime) demonstrates stability in oily excipients due to its lipophilic nature . The carbazole core of the target compound may require similar formulation strategies to enhance bioavailability.

- Phosgene oxime , a structurally unrelated oxime, is highly toxic and corrosive, underscoring the importance of functional group positioning in determining biological effects .

Biological Activity

Overview

6-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime is a synthetic organic compound belonging to the carbazole family, which is known for its diverse biological activities. This compound features a chloro substituent at the 6th position and an oxime functional group at the 4th position of the carbazole ring system. Its unique structure allows for various applications in medicinal chemistry, particularly in antimicrobial and anticancer research.

| Property | Value |

|---|---|

| IUPAC Name | (NZ)-N-(6-chloro-1,2,3,9-tetrahydrocarbazol-4-ylidene)hydroxylamine |

| Molecular Formula | C₁₂H₁₁ClN₂O |

| Molecular Weight | 234.68 g/mol |

| CAS Number | 1331947-98-8 |

| Melting Point | 224-226 °C |

The biological activity of this compound is largely attributed to its ability to interact with various molecular targets within biological systems. The oxime group can act as a chelating agent, binding to metal ions and modulating their biological functions. This compound has shown potential in:

- Antimicrobial Activity : It has been investigated for its effectiveness against various bacterial strains, including Escherichia coli and Candida albicans.

- Anticancer Activity : Research indicates that it may induce apoptosis in cancer cells by targeting specific pathways involved in cell survival and proliferation.

Antimicrobial Activity

A study focused on derivatives of carbazole, including this compound, demonstrated significant antimicrobial properties. The synthesized compounds exhibited strong activity against biofilm formation by Pseudomonas aeruginosa, highlighting their potential as therapeutic agents against resistant bacterial strains .

Anticancer Activity

In vitro studies have shown that compounds similar to this compound exhibit cytotoxic effects on various cancer cell lines. For instance, compounds derived from this scaffold were tested for their ability to induce apoptosis in HeLa cells and showed dose-dependent toxicity with IC50 values indicating significant anticancer potential .

Case Studies

- Antimicrobial Efficacy : In a comparative study of several carbazole derivatives, this compound was found to be particularly effective against E. coli, with minimal inhibitory concentrations (MIC) lower than those of traditional antibiotics .

- Cytotoxicity in Cancer Cells : In another investigation involving HeLa and HaCaT cells, the compound demonstrated significant cytotoxicity at concentrations above 100 µg/mL. The study reported a decrease in cell viability over time, suggesting that the compound may affect cell cycle phases and induce apoptosis .

Comparison with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with related compounds:

| Compound | Biological Activity |

|---|---|

| 6-Chloro-2,3-dihydro-1H-carbazol-4(9H)-one | Moderate antimicrobial activity |

| 2,3-Dihydro-1H-carbazol-4(9H)-one | Lower efficacy in antimicrobial assays |

| 6-Chloro-1H-carbazole | Lacks oxime functionality; reduced bioactivity |

Q & A

Q. What experimental strategies are recommended for optimizing the synthesis of 6-chloro-2,3-dihydro-1H-carbazol-4(9H)-one oxime?

To optimize synthesis, employ statistical experimental design (e.g., factorial or orthogonal arrays) to systematically evaluate variables such as reaction temperature, solvent polarity, catalyst loading, and reaction time. For example:

- Orthogonal Design : Use a Taguchi L9 array to test three factors (e.g., molar ratio of reactants, temperature, solvent) at three levels, minimizing experiments while maximizing data robustness .

- Key Parameters : Prioritize solvent selection (polar aprotic solvents like DMF may enhance oxime formation) and stoichiometry of hydroxylamine hydrochloride to ketone precursor (1.2:1 molar ratio is typical for oxime synthesis) .

- Purification : Utilize column chromatography with silica gel (hexane/ethyl acetate gradient) to isolate the oxime, confirmed by TLC (Rf ~0.3–0.4 in 3:1 hexane:EtOAc) .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- X-ray Crystallography : Resolve the oxime’s stereochemistry (E/Z configuration) and hydrogen-bonding patterns, as demonstrated for analogous carbazolone oximes .

- NMR Spectroscopy : Compare H and C NMR shifts with related compounds (e.g., 6-methoxy-9-methyl-carbazolone oxime) to confirm regiochemistry and detect NH/OH proton exchange in DMSO-d6 .

- Purity Analysis :

- HPLC-MS : Use a C18 column (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect byproducts like unreacted ketone or over-chlorinated derivatives .

Advanced Research Questions

Q. How can computational methods resolve contradictions in spectral data for this oxime’s tautomeric forms?

- Quantum Chemical Calculations : Perform DFT (e.g., B3LYP/6-31G*) to model tautomeric equilibria (e.g., oxime ⇌ nitroso). Compare calculated H NMR chemical shifts with experimental data to identify dominant tautomers .

- Reaction Pathway Analysis : Use IRC (Intrinsic Reaction Coordinate) calculations to map energy barriers for tautomerization, identifying solvent or pH conditions that stabilize specific forms .

Q. What advanced strategies are used to study the oxime’s reactivity in nucleophilic addition or cyclization reactions?

- Kinetic Studies : Employ stopped-flow UV-Vis spectroscopy to monitor reaction rates under varying conditions (e.g., pH, nucleophile concentration). For example, track the formation of spirocyclic derivatives via Michael addition .

- In Situ Monitoring : Use Raman spectroscopy to detect intermediates during cyclization, such as nitrone or aziridine species .

Q. How can researchers address discrepancies in bioactivity data across studies involving this compound?

- Meta-Analysis : Apply multivariate regression to correlate structural features (e.g., Cl substituent position, oxime conformation) with bioactivity trends. For example, compare IC50 values in kinase inhibition assays across analogs .

- Crystallographic Validation : Resolve co-crystal structures with target proteins (e.g., kinase domains) to confirm binding modes and identify steric clashes caused by the dihydrocarbazole ring .

Methodological Considerations

6. Designing experiments to evaluate the oxime’s stability under physiological conditions:

- Accelerated Stability Testing : Use a 2 factorial design (factors: pH, temperature, light exposure) to model degradation kinetics. Analyze degradation products via LC-MS to identify hydrolysis pathways (e.g., oxime → ketone + hydroxylamine) .

7. Validating synthetic scalability for preclinical studies:

- Process Intensification : Optimize batch vs. flow chemistry conditions using response surface methodology (RSM). For example, maximize yield (>80%) while minimizing reaction time (<6 hours) in a microreactor .

Data Contradiction Analysis

8. Resolving conflicting reports on solubility and formulation challenges:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.